molecular formula C9H8BrN3O B13686246 [5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol

[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol

Cat. No.: B13686246
M. Wt: 254.08 g/mol
InChI Key: HOTMWGZYDZJMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of [5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol typically involves the following steps:

    Synthesis of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Methanol Group: The final step involves the reduction of a corresponding ketone or aldehyde to form the methanol group.

Chemical Reactions Analysis

[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, leading to inhibition or activation of specific enzymes or receptors. The bromophenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar compounds to [5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol include other triazole derivatives such as:

    [5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol: Similar structure but with the bromophenyl group in a different position.

    [5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl]methanol: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    [5-(3-Phenyl)-1H-1,2,4-triazol-3-yl]methanol: Similar structure but without the halogen substitution.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13)

InChI Key

HOTMWGZYDZJMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.